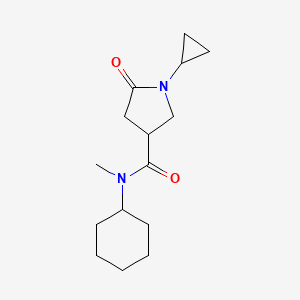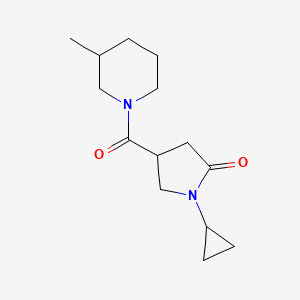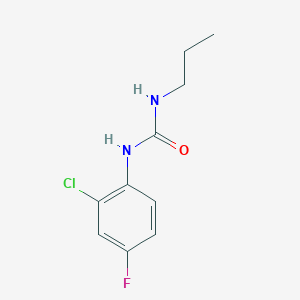![molecular formula C12H13N3O B7515380 N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is a compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. The reaction typically takes place in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. The reaction conditions are mild and metal-free, making it an attractive method for the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving α-bromoketones and 2-aminopyridine can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP in the presence of iodine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(10-5-2-3-7-13-10)15-12(16)11-6-4-8-14-11/h2-9,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKCDUSCNXIIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)

![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)

![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)




![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)
